molecular formula C9H8N2O B7902885 2-(1H-Imidazol-4-yl)phenol CAS No. 19170-74-2

2-(1H-Imidazol-4-yl)phenol

Cat. No.: B7902885
CAS No.: 19170-74-2
M. Wt: 160.17 g/mol
InChI Key: BYAAMOMNSVKNMA-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)phenol is an organic compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring

Scientific Research Applications

2-(1H-Imidazol-4-yl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties . Additionally, this compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . The broad range of biological activities exhibited by these compounds suggests that they have significant potential for further study and development into effective therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable catalyst. For example, a nickel-catalyzed cyclization of amido-nitriles can be employed to form disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve simple purification steps and aim to achieve high yields. For instance, a patented method describes a preparation process that is simple to operate, mild in conditions, and low in cost, resulting in a high total yield .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-4-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the imidazole ring and the phenol group allows for diverse reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation. For example, the cyclization of amido-nitriles to form imidazoles can be catalyzed by nickel under mild conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinones, while substitution reactions can introduce various functional groups onto the imidazole or phenol rings.

Comparison with Similar Compounds

2-(1H-Imidazol-4-yl)phenol can be compared with other similar compounds, such as 4-(1H-Imidazol-1-yl)phenol and other phenylimidazoles . These compounds share the imidazole ring and phenol group but differ in their substitution patterns and specific properties. The unique combination of the imidazole and phenol groups in this compound contributes to its distinct chemical and biological activities.

List of Similar Compounds:

Properties

IUPAC Name

2-(1H-imidazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAAMOMNSVKNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19170-74-2
Record name 2-(1H-Imidazol-4-yl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019170742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-IMIDAZOL-4-YL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ4E5VXN2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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